

Toxicological profile and safety data for 1,3,7-Trimethyluric acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

Cat. No.: B1664534

Get Quote

An In-depth Technical Guide on the Toxicological Profile and Safety of **1,3,7-Trimethyluric Acid**

Introduction

1,3,7-Trimethyluric acid, also known as 8-oxo-caffeine, is a purine alkaloid and a minor metabolite of caffeine (1,3,7-trimethylxanthine) in humans.[1][2][3] Its formation is a result of C-8 oxidation of caffeine, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] As a metabolite of one of the most widely consumed dietary ingredients globally, understanding the toxicological and safety profile of **1,3,7-trimethyluric acid** is pertinent for researchers in toxicology, pharmacology, and drug development.[2][3] The metabolic ratio of **1,3,7-trimethyluric acid** to caffeine has been explored as a potential biomarker for assessing the activity of certain CYP enzymes, such as CYP3A.[5][6] This document provides a comprehensive overview of the available safety and toxicological data for **1,3,7-Trimethyluric acid**.

Physicochemical Properties

The fundamental chemical and physical properties of **1,3,7-Trimethyluric acid** are summarized below. These characteristics are essential for understanding its behavior in biological systems and for designing toxicological studies.



Property	Value	Reference(s)	
IUPAC Name	1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione	[7]	
Synonyms	8-oxo Caffeine, TMU, 1,3,7- Trimethyl-7,9-dihydro-1H- purine-2,6,8(3H)-trione	[7][8]	
CAS Number	5415-44-1	[8]	
EC Number	226-507-9	[7][8]	
Molecular Formula	C ₈ H ₁₀ N ₄ O ₃	[8]	
Molecular Weight	210.19 g/mol	[8]	
Physical State	Solid. White to Pale Beige.	[8]	
Melting Point	≥300°C	[8]	
Boiling Point	476.7°C at 760mmHg	[8]	
Solubility	DMSO (Slightly, Heated), Methanol (Slightly, Heated). 5.5 mg/mL at 15 °C.	[8][9]	
Partition Coefficient (logP)	-0.37	[8]	

Toxicological Profile

The toxicological properties of **1,3,7-trimethyluric acid** have not been thoroughly investigated. [10] Most available information is derived from safety data sheets (SDS) and limited acute toxicity studies.

Acute Toxicity

Limited data is available regarding the acute toxicity of **1,3,7-trimethyluric acid**. An oral LD₅₀ in rats has been reported, suggesting low acute toxicity via the oral route.



Test Type	Species	Route	Dose	Toxic Effects	Reference(s
LD50 (Lethal Dose, 50%)	Rat	Oral	>2 g/kg (>2000 mg/kg)	Details of toxic effects not reported other than lethal dose value.	[5][11]

Genotoxicity and Mutagenicity

There is a significant lack of specific studies evaluating the genotoxic or mutagenic potential of **1,3,7-trimethyluric acid**. Standard assays such as the bacterial reverse mutation test (Ames test) or in vitro chromosomal aberration tests have not been reported in the available literature for this specific compound.

Carcinogenicity

- **1,3,7-Trimethyluric acid** is not listed as a carcinogen by major regulatory and research agencies.[7]
- IARC (International Agency for Research on Cancer): Substance is not listed.[7]
- NTP (National Toxicology Program): Substance is not listed.[7]
- OSHA (Occupational Safety & Health Administration): Substance is not listed.[7]

Pharmacokinetics and Metabolism (ADME) Metabolism of Caffeine to 1,3,7-Trimethyluric Acid

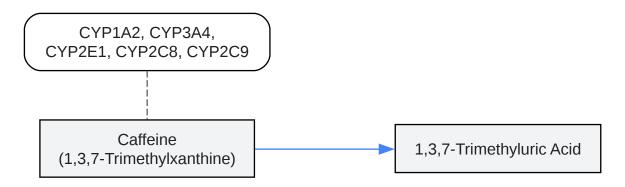
1,3,7-Trimethyluric acid is a human xenobiotic metabolite formed from caffeine.[9] The primary degradation of caffeine in humans involves N-demethylation and ring oxidation.[12] The formation of **1,3,7-trimethyluric acid** is a result of the C-8 oxidation of the caffeine molecule.[4] This metabolic reaction is catalyzed by several cytochrome P450 isoforms in the liver.



The key enzymes involved in this biotransformation are:

- CYP1A2[1][13][14]
- CYP3A4[1][13][14]
- CYP2E1[1][14]
- CYP2C8[1][13][14]
- CYP2C9[1][13][14]

The metabolic ratio of **1,3,7-trimethyluric acid** to its parent compound, caffeine, is being investigated as a potential biomarker to characterize the in-vivo activity and variability of CYP3A enzymes.[6][15]



Click to download full resolution via product page

Caffeine Metabolism to 1,3,7-Trimethyluric Acid.

Safety and Hazard Information

According to available Safety Data Sheets (SDS), **1,3,7-trimethyluric acid** is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7][10] However, some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[10]

First Aid Measures



- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[8][10]
- Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. [10]
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
 [10]

Personal Protective Equipment (PPE)

When handling **1,3,7-trimethyluric acid**, especially in an R&D setting, appropriate personal protective equipment should be used. This includes chemical-impermeable gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area to avoid dust formation and inhalation.[8]

Experimental Protocols

While specific, detailed experimental reports for the toxicological evaluation of **1,3,7-trimethyluric acid** were not available in the searched literature, this section outlines the standard methodologies that would be employed for key toxicological endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology Outline:

 Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations (e.g., frameshift, base-pair substitutions).[16]

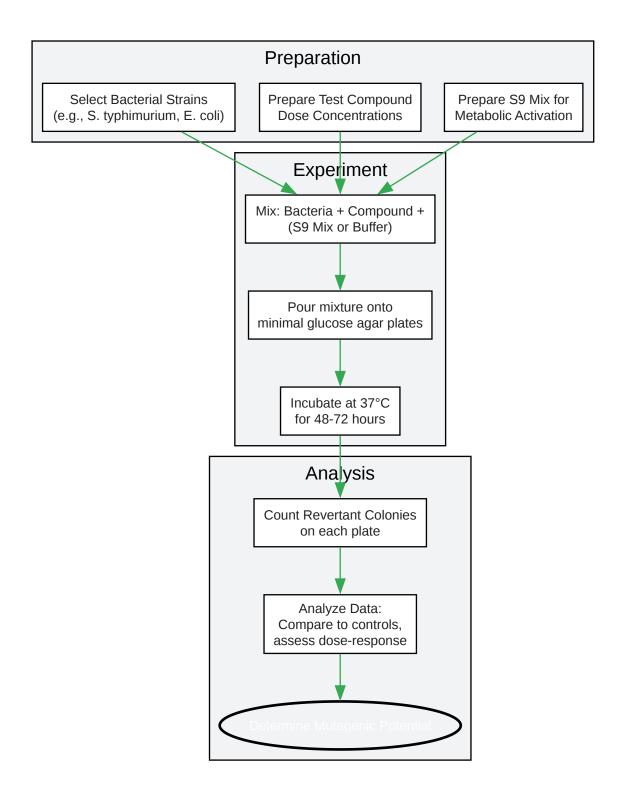
Foundational & Exploratory





- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.[16]
- Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some toxicity but not kill the majority of the bacteria.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls. This can be done using the plate incorporation or pre-incubation method.[17]
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.
- Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative control.





Click to download full resolution via product page

Generalized Workflow for an Ames Test.



Acute Oral Toxicity Study (e.g., OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity. It involves the administration of the test substance to animals in a stepwise procedure using a small number of animals per step.

Methodology Outline:

- Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for the initial step.
- Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld).
- Dose Administration: The test substance is administered in a single dose by oral gavage.
 The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information.
- Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.
 Observations continue daily for a total of 14 days.
- Stepwise Procedure: The outcome of the first step (e.g., mortality or survival) determines the
 next step. If mortality is observed, the test is repeated with a lower dose. If no mortality
 occurs, a higher dose may be tested. This continues until the appropriate hazard
 classification can be determined.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

Conclusion

1,3,7-Trimethyluric acid is a minor human metabolite of caffeine. The available toxicological data is limited, with an acute oral LD₅₀ in rats of >2000 mg/kg, suggesting low acute toxicity.[5] [11] It is not classified as a carcinogen by IARC, NTP, or OSHA.[7] However, comprehensive studies on its genotoxicity, chronic toxicity, and other toxicological endpoints are lacking in the



public domain. Safety data sheets indicate a potential for irritation, and standard laboratory precautions are recommended when handling the compound.[10] Its primary relevance to researchers currently lies in its role in caffeine metabolism and its potential use as a biomarker for CYP450 enzyme activity.[6] Further investigation is required to fully characterize its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3,7-Trimethyluric acid Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Caffeine (1, 3, 7-trimethylxanthine) in foods: a comprehensive review on consumption, functionality, safety, and regulatory matters PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. 1,3,7-Trimethyluric acid | CAS#:5415-44-1 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. RTECS NUMBER-UP0783750-Chemical Toxicity Database [drugfuture.com]
- 12. Disposition of caffeine and its metabolites in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) FooDB [foodb.ca]
- 14. Showing Compound 1,3,7-trimethylurate (FDB030187) FooDB [foodb.ca]
- 15. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxicity evaluation of kaurenoic acid PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile and safety data for 1,3,7-Trimethyluric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664534#toxicological-profile-and-safety-data-for-1-3-7-trimethyluric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com